5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Lipophilicity logP Physicochemical Properties

5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 28598-72-3) is a fluorinated 1,4-diazepine heterocycle featuring two trifluoromethyl groups at the 5‑ and 7‑positions of a partially saturated seven‑membered ring. With a molecular formula of C₇H₆F₆N₂ and a molecular weight of 232.13 g mol⁻¹, this compound is employed predominantly as a synthetic intermediate in the discovery and development of pharmaceuticals and agrochemicals.

Molecular Formula C7H6F6N2
Molecular Weight 232.13 g/mol
CAS No. 28598-72-3
Cat. No. B1626919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
CAS28598-72-3
Molecular FormulaC7H6F6N2
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC1CN=C(C=C(N1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H6F6N2/c8-6(9,10)4-3-5(7(11,12)13)15-2-1-14-4/h3,14H,1-2H2
InChIKeyOXGXJAHEBLONMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 28598-72-3) – A Fluorinated 1,4-Diazepine Building Block for Medicinal Chemistry & Agrochemical R&D


5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 28598-72-3) is a fluorinated 1,4-diazepine heterocycle featuring two trifluoromethyl groups at the 5‑ and 7‑positions of a partially saturated seven‑membered ring . With a molecular formula of C₇H₆F₆N₂ and a molecular weight of 232.13 g mol⁻¹, this compound is employed predominantly as a synthetic intermediate in the discovery and development of pharmaceuticals and agrochemicals . The presence of the two strong electron‑withdrawing CF₃ groups significantly modulates the electronic character and lipophilicity of the diazepine scaffold, making it a useful template for structure–activity relationship (SAR) studies and for the construction of more complex fluorinated heterocycles .

Why 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Cannot Be Replaced by Generic In‑Class Analogs


Fluorinated 1,4‑diazepine scaffolds are not interchangeable building blocks: the number, position, and electronic nature of substituents dictate lipophilicity, metabolic stability, and reactivity in downstream functionalisation . Simply substituting the bis‑CF₃ compound with a mono‑CF₃ or non‑fluorinated analog fundamentally alters the physicochemical profile (e.g., log P) and may compromise the SAR of a lead series or the performance of a material. The quantitative evidence below demonstrates exactly where 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine differentiates itself from its closest analogs, underscoring why procurement decisions must be compound‑specific rather than class‑based.

Quantitative Differentiation Evidence for 5,7-Bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine vs. Closest Analogs


Lipophilicity (log P) – Direct Head‑to‑Head Comparison with Mono‑CF₃ and 6‑Fluoro‑bis‑CF₃ Analogs

The computed log P of 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine is 1.8035, which lies between the mono‑CF₃ analog (0.871) and the 6‑fluoro‑bis‑CF₃ analog (2.1007) . This intermediate lipophilicity can be advantageous for balancing membrane permeability and aqueous solubility in drug‑discovery programs.

Lipophilicity logP Physicochemical Properties

Fluorine Atom Count as a Proxy for Metabolic Stability – Class‑Level Inference

5,7‑Bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine contains six fluorine atoms, double the three fluorine atoms of the mono‑CF₃ analog and one fewer than the 6‑fluoro‑bis‑CF₃ analog (seven fluorines) . Higher fluorine count is broadly correlated with enhanced oxidative metabolic stability and increased binding affinity to hydrophobic protein pockets, although direct in‑vivo data for these specific analogs are not publicly available.

Fluorine Content Metabolic Stability Drug Design

Synthetic Route Differentiation – Transamination vs. Condensation Approaches and Reported Yield Ranges

The bis‑CF₃ compound is accessed via transamination of 2‑amino‑4‑imino‑2‑perfluoropentene with ethylenediamine . In contrast, the mono‑CF₃ analog is prepared by condensation of 4‑ethoxy‑1,1,1‑trifluoro‑3‑butene‑2‑one with ethylenediamine, a route that has been reported to give good yields . The 6‑fluoro‑bis‑CF₃ analog, which can be obtained from the same perfluorinated precursor, has been isolated in yields ranging from 25 % to 74 % depending on conditions . A direct yield for the target compound has not been disclosed in the open literature; however, the divergent synthetic pathways mean that process scalability, cost‑of‑goods, and impurity profiles can differ substantially between analogs.

Synthetic Methodology Yield Process Chemistry

Regulatory PFAS Classification – 5,7‑Bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine Flagged as Per‑ and Polyfluoroalkyl Substance (PFAS)

PubChem annotates 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine (PubChem CID 14899103) with a PFAS flag, indicating it falls within the structural definition of per‑ and polyfluoroalkyl substances . The mono‑CF₃ analog and the non‑fluorinated parent 1,4‑diazepine do not carry this classification. Organisations operating under evolving PFAS regulations (e.g., EU REACH, U.S. EPA) may need to account for this status in procurement, waste disposal, and environmental risk assessment.

PFAS Regulatory Environmental Persistence

Commercial Purity Benchmark – 95 % Minimum Purity Specification for 5,7‑Bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine

A major commercial supplier specifies a minimum purity of 95 % for 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine . While purity specifications for the mono‑CF₃ and 6‑fluoro‑bis‑CF₃ analogs are also available at similar levels (≥95 %), the target compound’s purity benchmark is relevant because the absence of the 6‑fluoro substituent simplifies the impurity profile: potential by‑products from the fluorination step are eliminated, which may reduce purification burden and improve batch‑to‑batch consistency.

Purity Specification Quality Control Procurement Standard

Patent‑Documented Utility as a Tachykinin Antagonist Scaffold – Relevance to CNS and Inflammatory Disease Research

European Patent EP 1377558 A1 discloses [1,4]‑diazepane‑1‑carboxylic acid derivatives bearing a trifluoromethyl substituent as tachykinin antagonists, explicitly claiming compounds that incorporate a trifluoromethyl‑substituted diazepine core . While the patent exemplification does not focus exclusively on the 5,7‑bis‑CF₃ variant, the structural class is directly enabled by building blocks such as 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine. The mono‑CF₃ analog and non‑fluorinated diazepines are less lipophilic (see Evidence Item 1) and may not achieve the same level of hydrophobic complementarity with the NK₁/NK₂ receptor binding pocket.

Tachykinin Antagonist CNS Inflammation Patent

High‑Value Application Scenarios for 5,7‑Bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Fine‑Tuned Lipophilicity

When a CNS or anti‑inflammatory drug‑discovery program aims to improve membrane permeability without crossing into excessive log P territory (log P > 2), 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine (log P ≈ 1.80) offers a measurable advantage over the mono‑CF₃ analog (too polar, log P ≈ 0.87) and the 6‑fluoro‑bis‑CF₃ analog (too lipophilic, log P ≈ 2.10) . This intermediate log P can help maintain a favorable balance between passive permeability and aqueous solubility, as guided by the quantitative log P evidence presented in Section 3, Evidence Item 1.

Fluorine‑Based Metabolic Stability Engineering Without Introducing Additional Halogen Reactivity

The six fluorine atoms in the bis‑CF₃ compound provide a higher degree of metabolic shielding than the mono‑CF₃ analog (three fluorines) while avoiding the potential chemical reactivity or synthetic complexity associated with the 6‑fluoro substituent present in the 6‑fluoro‑bis‑CF₃ analog (seven fluorines) . This makes the target compound a preferred intermediate for laboratories seeking to improve oxidative metabolic stability without adding a vinylogous fluoride that could participate in undesired side reactions.

Regulatory‑Conscious Procurement for PFAS‑Monitored Environments

Institutions that track PFAS‑flagged substances under internal sustainability or regulatory compliance programs can use the PFAS classification of 5,7‑bis(trifluoromethyl)-2,3‑dihydro‑1H‑1,4‑diazepine (PubChem CID 14899103) as a selection criterion. If a non‑PFAS alternative is required, the mono‑CF₃ or unsubstituted 1,4‑diazepine analogs may be substituted, but with a documented trade‑off in lipophilicity and fluorine content as quantified in Section 3.

Tachykinin (NK₁/NK₂) Antagonist Lead Exploration and Patent Landscape Navigation

Research groups pursuing tachykinin receptor antagonists for pain, asthma, or inflammatory bowel disease can utilise the bis‑CF₃ diazepine scaffold as a core building block that falls within the claims of EP 1377558 A1 . Using a less fluorinated analog would place the resulting compounds outside the exemplified chemical space, potentially weakening intellectual‑property position or making it impossible to benchmark activity against the published patent data.

Quote Request

Request a Quote for 5,7-bis(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.